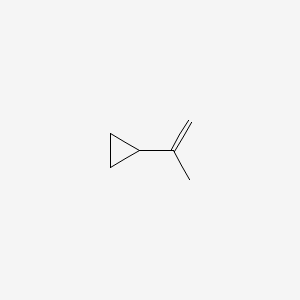

Isopropenylcyclopropane

Description

Significance of Strained Ring Systems in Modern Synthesis

Strained ring systems are crucial components in modern organic synthesis. researchgate.net The inherent ring strain in these molecules, arising from distorted bond angles and torsional strain, serves as a driving force for a variety of chemical transformations. researchgate.netnumberanalytics.com This increased potential energy allows for the construction of diverse and complex molecular architectures through reactions like ring-opening metathesis polymerization and photo-induced ring openings. wikipedia.org The ability to harness ring strain enables chemists to develop novel synthetic routes and design molecules with specific, tailored properties. numberanalytics.com

Molecules with significant angle strain, such as cyclopropanes, readily undergo ring-cleavage reactions. pharmacy180.com These reactions are highly exergonic as they release the stored strain energy, often resulting in low activation energies. pharmacy180.com This reactivity makes strained rings valuable intermediates in the synthesis of complex molecules. researchgate.net

Unique Structural and Electronic Features of Isopropenylcyclopropane

This compound (C₆H₁₀) possesses a molecular weight of 82.15 g/mol . Its structure, a cyclopropane (B1198618) ring attached to an isopropenyl group, leads to distinct chemical properties.

Inherent Ring Strain and its Chemical Implications

The cyclopropane ring in this compound is a three-membered ring, which inherently possesses substantial ring strain. wikipedia.org This strain is a combination of angle strain, due to the deviation of bond angles from the ideal 109.5° to 60°, and torsional strain from the eclipsing of hydrogen atoms. numberanalytics.comlibretexts.orgpressbooks.pub This high degree of strain makes the molecule less stable and more reactive compared to acyclic or larger cyclic compounds. numberanalytics.com

The strain energy in cyclopropane derivatives accelerates reaction rates and influences the thermodynamics and kinetics of reactions. wikipedia.org The increased p-character in the C-C bonds of the cyclopropane ring leads to unique chemical behavior, including a tendency to undergo ring-opening reactions. numberanalytics.com This reactivity is a key feature exploited in organic synthesis, allowing this compound to act as a building block for more complex molecules.

Conjugation Effects of the Isopropenyl Moiety

The isopropenyl group attached to the cyclopropane ring introduces a conjugated system. Conjugation occurs when p-orbitals on adjacent atoms overlap, leading to the delocalization of pi electrons over multiple atoms. echemi.com In this compound, the double bond of the isopropenyl group is conjugated with the "bent" bonds of the cyclopropane ring. This conjugation affects the molecule's electronic properties and reactivity.

The delocalization of electrons in a conjugated system generally leads to a more stable, lower energy state. echemi.com This electronic interaction in this compound influences its behavior in chemical reactions, such as enhancing its reactivity in cycloaddition and ring-opening reactions. The extension of conjugation is known to shift the maximum absorption wavelength in UV-Vis spectroscopy to longer wavelengths, a phenomenon known as a bathochromic shift. libretexts.orglibretexts.org

Historical Context of Cyclopropane Chemistry Relevant to this compound

The study of cyclopropane and its derivatives dates back to the late 19th century. In 1881, August Freund first synthesized cyclopropane. wikipedia.org His method involved an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.org This discovery laid the groundwork for the field of small-ring chemistry. acs.org

In 1885, Adolf von Baeyer proposed his strain theory, which attempted to explain the stability of cyclic compounds based on angle strain. pressbooks.pub Although his theory was later found to be based on the incorrect assumption that all cycloalkanes are flat, it was a pivotal step in understanding the unique nature of strained rings like cyclopropane. pressbooks.pub

The anesthetic properties of cyclopropane were discovered in 1929, leading to its clinical use from the 1930s to the 1980s. wikipedia.orgwoodlibrarymuseum.orgnih.gov This application spurred further research into the synthesis and properties of cyclopropane derivatives. wikipedia.org Over the past few decades, tremendous progress has been made in the stereoselective synthesis of cyclopropane derivatives, highlighting their continued importance in both medicinal chemistry and materials science. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-1-en-2-ylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-5(2)6-3-4-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPHNILWOMCVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196887 | |

| Record name | Cyclopropane, (1-methylethenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-22-3 | |

| Record name | Isopropenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropenylcyclopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropane, (1-methylethenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPENYLCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y13ECQ7FPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isopropenylcyclopropane and Its Functionalized Derivatives

Cyclopropanation Strategies for Olefinic Precursors

The direct cyclopropanation of olefinic precursors stands as a primary and versatile approach for the synthesis of isopropenylcyclopropane and its derivatives. This strategy involves the addition of a carbene or carbenoid species across a double bond.

Simmons-Smith Reaction and Variants

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. wikipedia.orgnumberanalytics.com It typically utilizes a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid, which then reacts with an alkene in a stereospecific manner, preserving the geometry of the starting olefin. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of isoprene (B109036) with the Simmons-Smith reagent yields this compound, although it can also produce other cyclopropanated products.

The efficiency and selectivity of the Simmons-Smith reaction can be influenced by several factors, including the choice of solvent and the presence of directing groups. organic-chemistry.orgmdpi.com Dichloromethane is a commonly used solvent for this reaction. The presence of a hydroxyl group in the allylic position of the olefin can direct the cyclopropanation to occur on the same face of the molecule. organic-chemistry.org

Modifications to the original Simmons-Smith protocol have been developed to enhance its reactivity and applicability. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is a notable example that often leads to improved yields. wikipedia.orgmdpi.com Other variants involve the use of different dihalomethanes or the addition of Lewis acids to tune the reactivity of the carbenoid. wikipedia.orgorganic-chemistry.org

| Variant | Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Classic Simmons-Smith | Zn-Cu couple, CH₂I₂ | Stereospecific, can be directed by hydroxyl groups. | wikipedia.orgorganic-chemistry.org |

| Furukawa Modification | Et₂Zn, CH₂I₂ | Often provides higher yields than the classic method. | wikipedia.orgmdpi.com |

Transition-Metal-Catalyzed Cyclopropanations

Transition-metal catalysis offers a powerful and versatile alternative for the synthesis of cyclopropanes, often with high levels of stereocontrol. numberanalytics.com These methods typically involve the reaction of a diazo compound with an alkene in the presence of a metal catalyst. wikipedia.org

Dirhodium(II) complexes are highly effective catalysts for the cyclopropanation of olefins with diazo compounds. acs.orgnih.gov These reactions proceed through the formation of a rhodium carbene intermediate, which then transfers the carbene fragment to the alkene. acs.org The choice of the chiral ligands on the dirhodium catalyst can allow for high enantioselectivity in the cyclopropanation reaction. acs.orgunimi.it For example, dirhodium complexes with chiral carboxylate or carboxamidate ligands have been successfully employed in the asymmetric cyclopropanation of terminal alkenes. acs.orgunimi.it The development of heteroleptic dirhodium paddlewheel complexes has been shown to be particularly effective in catalyzing the asymmetric cyclopropanation of olefins with α-stannylated α-diazoacetate derivatives. acs.org

Copper and palladium catalysts are also widely used in cyclopropanation reactions. Copper catalysts, often in the form of copper(I) complexes, can effectively catalyze the decomposition of diazo compounds for the cyclopropanation of alkenes. uni-halle.de For instance, the cyclopropanation of poly(isoprene) with ethyl diazoacetate has been achieved using copper(I) N-heterocyclic carbene (NHC) catalysts. uni-halle.de

Palladium-catalyzed cyclopropanation reactions offer another avenue to vinylcyclopropanes. scispace.comrsc.org These reactions can proceed through various mechanisms, including the reaction of vinylcyclopropanes with boronic acids or the intramolecular cyclopropanation of alkenes with allylic tosylhydrazones. scispace.comrsc.org Palladium catalysts have also been utilized in the [3+2] cycloaddition of vinylcyclopropanes with β,γ-unsaturated α-keto esters to form cyclopentane (B165970) derivatives. scispace.com

| Catalyst Type | Typical Precursors | Key Features | Reference |

|---|---|---|---|

| Dirhodium Complexes | Olefins, Diazo compounds | High efficiency, potential for high enantioselectivity with chiral ligands. | acs.orgnih.gov |

| Copper Catalysts | Olefins, Diazo compounds | Effective for decomposition of diazo compounds, used with NHC ligands. | uni-halle.de |

| Palladium Catalysts | Vinylcyclopropanes, Boronic acids, Allylic tosylhydrazones | Versatile for various cyclopropanation and cycloaddition reactions. | scispace.comrsc.org |

Rearrangement-Based Synthetic Routes

In addition to direct cyclopropanation, rearrangement reactions provide an alternative and sometimes more stereoselective pathway to functionalized cyclopropanes.

1,3-Elimination of γ-Epoxy Ketones

The base-induced 1,3-elimination of γ-epoxy ketones is a known method for the formation of cyclopropyl (B3062369) ketones. This reaction involves the deprotonation at the β-position, which triggers the opening of the epoxide ring and subsequent elimination to form the cyclopropane (B1198618) ring. It has been reported that this method can lead to the formation of trans-2-(hydroxymethyl)cyclopropyl ketones. capes.gov.brresearchgate.net These cyclopropyl ketones can then be further functionalized to yield this compound derivatives. For example, treatment of the resulting cyclopropyl ketone with an organometallic reagent like methyllithium (B1224462) can introduce the isopropenyl group.

Ring-Opening and Re-cyclization Sequences

The synthesis of this compound and its functionalized analogs can be achieved through strategic ring-opening and subsequent re-cyclization reactions. These methods often utilize readily available cyclic precursors, which undergo cleavage and then controlled ring closure to form the desired cyclopropyl moiety.

A notable approach involves the use of cyclopropyllactones as synthetic intermediates. These lactones, often accessible through enantioselective cyclopropanation, can be subjected to nucleophilic attack. For instance, treatment of a cyclopropyllactone with methyllithium leads to the opening of the lactone ring to form a tertiary alcohol. Subsequent mesylation and elimination steps then generate the isopropenyl group, yielding the target this compound derivative. This sequence has been demonstrated to proceed with high yields, typically ranging from 74% to 85% over the two steps.

Another powerful strategy is the oxidative radical ring-opening/cyclization of cyclopropane derivatives. beilstein-journals.orgbeilstein-journals.org This approach takes advantage of the inherent strain of the cyclopropane ring. The process can be initiated by the addition of a radical species to a double bond within a cyclopropyl-containing molecule, such as methylenecyclopropanes or cyclopropyl olefins. beilstein-journals.org This addition leads to a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to form a more stable alkyl radical. This intermediate can then undergo intramolecular cyclization to forge new ring systems, which can be further manipulated to yield functionalized isopropenylcyclopropanes. For example, organoselenium radicals can induce the ring-opening and cyclization of cyclopropylaldehydes to generate naphthaldehyde derivatives, showcasing the synthetic utility of these sequences. beilstein-journals.org

Furthermore, the ring-opening of cyclopropylmethanols is a key transformation. researchgate.net The regioselectivity of the ring-opening can be controlled, and the resulting homoallylic carbanion can be trapped with various electrophiles, providing a pathway to diverse functionalized products. researchgate.net

These ring-opening and re-cyclization methodologies offer versatile routes to this compound derivatives, allowing for the introduction of various functional groups and the construction of complex molecular architectures.

Photochemical Approaches to this compound

Photochemical reactions provide unique pathways for the synthesis of this compound and its derivatives, often proceeding through high-energy intermediates that are not accessible under thermal conditions. These methods can offer high levels of stereocontrol and enable the construction of strained ring systems.

Another significant photochemical strategy is the oxa-di-π-methane rearrangement. This reaction is particularly useful for the synthesis of 2-vinylcyclopropane carbaldehydes, which serve as valuable precursors to this compound-containing structures found in natural products like pyrethroids. doi.org The oxa-di-π-methane rearrangement of β,γ-unsaturated ketones containing a vinyl group leads to the formation of a vinylcyclopropane (B126155) skeleton.

The development of photochemical methods for generating three-membered rings is an active area of research. doi.org These approaches often leverage the unique reactivity of molecules in their excited states to achieve transformations that are difficult or impossible to accomplish using ground-state chemistry.

| Photochemical Method | Precursor | Product | Key Features |

| Vinylcyclopropane Rearrangement | Vinylcyclopropane | This compound | Proceeds via diradical intermediates; can be stereospecific. |

| Oxa-di-π-methane Rearrangement | β,γ-Unsaturated Ketone | Vinylcyclopropane Carbaldehyde | Forms vinylcyclopropane precursors for further elaboration. doi.org |

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of stereochemically defined isopropenylcyclopropanes is of significant interest due to the prevalence of such motifs in biologically active molecules and their utility as chiral building blocks. thieme-connect.comresearchgate.net Methodologies to control both relative (diastereoselective) and absolute (enantioselective) stereochemistry are crucial.

Chiral Catalyst Development for Cyclopropanation

A primary strategy for the enantioselective synthesis of this compound derivatives is the use of chiral catalysts in cyclopropanation reactions. wikipedia.orgbuchler-gmbh.com These catalysts create a chiral environment that directs the approach of the carbene to the alkene, favoring the formation of one enantiomer over the other.

Dirhodium(II) complexes bearing chiral carboxylate or carboxamidate ligands are among the most successful catalysts for this transformation. For instance, the intramolecular cyclopropanation of allyl diazoacetates catalyzed by chiral dirhodium complexes like Rh₂[(5R)-MEPY]₄ can produce cyclopropyllactones with high enantiomeric excess (up to 95% ee). These lactones can then be converted to the corresponding isopropenylcyclopropanes.

Cobalt(II)-based metalloradical catalysis has also emerged as a powerful tool for asymmetric cyclopropanation. nih.gov Using D₂-symmetric chiral amidoporphyrin ligands, these cobalt complexes can effectively catalyze the cyclopropanation of alkenes with diazoalkanes, affording chiral cyclopropanes with high yields and excellent diastereo- and enantioselectivities. nih.gov

Chiral pyridine (B92270) bis(oxazoline) (Pybox) ligands have been explored in cobalt-catalyzed cyclopropanation reactions, showing moderate levels of enantioselectivity. dicp.ac.cn Further development of ligand scaffolds is ongoing to improve the efficiency and selectivity of these catalytic systems. Biocatalytic approaches using engineered myoglobin (B1173299) catalysts have also been developed for the highly stereoselective synthesis of functionalized cyclopropanes. nih.gov

| Catalyst Type | Ligand Example | Application | Reported Selectivity |

| Dirhodium(II) | (5R)-MEPY | Intramolecular cyclopropanation of allyl diazoacetates | Up to 95% ee |

| Cobalt(II) | Chiral Amidoporphyrin | Asymmetric radical cyclopropanation | High de and ee nih.gov |

| Cobalt(II) | Pybox | Asymmetric cyclopropanation | Moderate ee dicp.ac.cn |

| Engineered Myoglobin | Carbene transfer to α-difluoromethyl alkenes | Up to >99% de and ee nih.gov |

Diastereoselective Hydroboration of Isopropenylcyclopropanes

The diastereoselective hydroboration of isopropenylcyclopropanes provides a method for installing new stereocenters adjacent to the cyclopropane ring with high levels of stereocontrol. thieme-connect.comacs.orgmolaid.com The stereochemical outcome of this reaction is highly dependent on the relative stereochemistry of the substituents on the cyclopropane ring.

Studies have shown that the hydroboration of cis-isopropenylcyclopropanes proceeds with high diastereoselectivity. thieme-connect.comresearchgate.net For example, the reaction of a cis-isopropenylcyclopropane with borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN-H), followed by oxidative workup, affords the corresponding alcohol as a single diastereomer in good yield. thieme-connect.com In contrast, the hydroboration of the corresponding trans-isomer is often nearly stereorandom, producing a mixture of diastereomers. thieme-connect.com

This high diastereoselectivity is attributed to the stereoelectronic effects of the cyclopropane ring, which favors a bisected conformation where the overlap between the cyclopropane orbitals and the π-system of the isopropenyl group is maximized. thieme-connect.com This conformational preference directs the approach of the hydroborating agent to one face of the double bond.

| Substrate | Hydroborating Agent | Diastereomeric Ratio (d.r.) | Yield |

| cis-Isopropenylcyclopropane | BH₃·THF or 9-BBN-H | >96:4 thieme-connect.com | 70% thieme-connect.com |

| trans-Isopropenylcyclopropane | 9-BBN-H | 53:47 thieme-connect.com | 88% thieme-connect.com |

Control of Stereochemistry in Ring-Opening and Rearrangement Pathways

Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are powerful tools for the stereoselective synthesis of complex molecules, including those containing this compound moieties. numberanalytics.comnumberanalytics.com The stereochemical outcome of these pericyclic reactions is often highly predictable based on the chair-like transition state geometry.

The Carroll-Claisen rearrangement, a variant of the Claisen rearrangement, has been successfully employed in the synthesis of cyclopropane-containing fragments of natural products like zincophorin. This reaction involves the rearrangement of tertiary allylic acetoacetates and is known for its high stereochemical fidelity, allowing for the transfer of chirality and the creation of new stereocenters with excellent control.

The stereochemistry of ring-opening reactions of cyclopropylcarbinol derivatives can also be controlled. researchgate.net The mercury(II)-mediated ring-opening of cyclopropylcarbinols bearing a remote nucleophilic group proceeds with high diastereoselectivity, driven by anchimeric assistance from the internal nucleophile. researchgate.net This allows for the synthesis of acyclic products with multiple contiguous stereocenters.

The ability to control the conformation of the reactant is crucial for dictating the stereochemical outcome of these rearrangements. numberanalytics.com By strategically placing substituents or using conformationally restricted starting materials, the preferred transition state can be influenced, leading to the desired diastereomer.

Functional Group Interconversions and Derivatization from this compound

This compound serves as a versatile starting material for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of more complex molecules. numberanalytics.com These functional group interconversions (FGIs) are fundamental in organic synthesis. slideshare.netsolubilityofthings.comvanderbilt.educompoundchem.com

The isopropenyl moiety is particularly amenable to a range of reactions. For instance, the double bond can be subjected to oxidation. Treatment with oxidizing agents can cleave the double bond or convert it into other functional groups such as epoxides or diols.

Reduction of the isopropenyl group is also a common transformation. Catalytic hydrogenation of this compound, for example using a palladium on carbon (Pd/C) or platinum black catalyst, selectively reduces the double bond to afford isopropylcyclopropane. acs.org

Substitution reactions can also be performed on the isopropenyl group. For example, halogenation can introduce halogen atoms, which can then serve as handles for further synthetic manipulations through nucleophilic substitution or cross-coupling reactions.

The cyclopropane ring itself, while generally stable, can participate in ring-opening reactions under certain conditions, providing a pathway to acyclic compounds with specific stereochemistry, as discussed in previous sections.

Below is a table summarizing some common derivatizations of this compound:

| Reaction Type | Reagent(s) | Product Type |

| Reduction | H₂, Pd/C or Pt black acs.org | Isopropylcyclopropane |

| Oxidation | e.g., KMnO₄, O₃ | Diols, ketones, carboxylic acids |

| Halogenation | e.g., Br₂, NBS | Halogenated cyclopropanes |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Cyclopropyl-substituted alcohols thieme-connect.com |

| Epoxidation | e.g., m-CPBA | Epoxidized cyclopropanes |

These functional group interconversions significantly expand the synthetic utility of this compound, making it a valuable building block for the construction of a wide array of organic molecules.

Oxidation Reactions

The isopropenyl moiety is susceptible to a range of oxidative transformations, providing valuable pathways to functionalized cyclopropane derivatives such as ketones, epoxides, and diols.

Ozonolysis: One of the most common oxidation reactions involving this compound is ozonolysis, which cleaves the carbon-carbon double bond to yield a cyclopropyl methyl ketone. researchgate.netdatapdf.com This reaction typically proceeds by treating the substrate with ozone (O₃) at low temperatures, followed by a reductive workup using reagents like dimethyl sulfide (B99878) (DMS) or zinc dust to quench the intermediate ozonide and afford the ketone. libretexts.orgnumberanalytics.com This method is highly efficient for converting isopropenylcyclopropanes into the corresponding acetylcyclopropane derivatives. researchgate.net

Epoxidation: The double bond of this compound can be converted into an epoxide ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). organicchemistrytutor.comaceorganicchem.comlibretexts.org This reaction is a concerted electrophilic addition of an oxygen atom to the alkene, and it is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. aceorganicchem.comchemistrynotmystery.com The resulting this compound oxide is a versatile intermediate that can undergo further nucleophilic ring-opening reactions.

Diol Formation: this compound can be oxidized to form a diol by reaction with reagents like cold, dilute, and alkaline potassium permanganate (B83412) (KMnO₄). cognitoedu.org This reaction proceeds through a syn-addition mechanism, resulting in a vicinal diol where both hydroxyl groups are on the same face of the original double bond. Under harsher conditions, such as hot, concentrated, and acidic potassium permanganate, the double bond is cleaved, which can lead to the formation of cyclopropanecarboxylic acid. cognitoedu.org

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ozonolysis | This compound | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | Methyl cyclopropyl ketone | High | researchgate.net |

| Epoxidation | This compound | m-CPBA, CH₂Cl₂ | 1-methyl-1-(cyclopropyl)oxirane | Good | organicchemistrytutor.comlibretexts.org |

| Syn-dihydroxylation | This compound | Cold, dilute, alkaline KMnO₄ | 1-cyclopropyl-1-methylethane-1,2-diol | Moderate | cognitoedu.org |

| Oxidative Cleavage | This compound | Hot, concentrated, acidic KMnO₄ | Cyclopropanecarboxylic acid | Variable |

Reduction Reactions

The reduction of this compound and its derivatives can target either the isopropenyl double bond or other functional groups present in the molecule, such as ketones.

Catalytic Hydrogenation: The most direct reduction of this compound involves the catalytic hydrogenation of the double bond to yield isopropylcyclopropane. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. mdpi.comtcichemicals.comappliedcatalysts.com The reaction conditions are generally mild, preserving the cyclopropane ring, which is susceptible to hydrogenolysis under more forcing conditions. ehu.es

Reduction of Functionalized Derivatives: Functionalized this compound derivatives, such as cyclopropyl ketones obtained from ozonolysis, can be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol. careerendeavour.comsavemyexams.commasterorganicchemistry.com More sterically hindered reagents, such as diisobutylaluminum hydride (DIBAL-H), can also be employed, sometimes offering different stereoselectivity in the reduction of chiral ketones. researchgate.netmasterorganicchemistry.com For instance, the reduction of certain cyclopropyl ketones with LiAlH₄ or DIBAL-H can exhibit facial selectivity, leading to the preferential formation of one diastereomer. researchgate.net

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | This compound | H₂, Pd/C, Ethanol | Isopropylcyclopropane | High | mdpi.com |

| Ketone Reduction | Methyl cyclopropyl ketone | LiAlH₄, dry ether, then H₃O⁺ | 1-(cyclopropyl)ethanol | Good | savemyexams.com |

| Ketone Reduction | Substituted cyclopropyl ketone | DIBAL-H, Toluene, low temp. | Substituted cyclopropyl carbinol | Variable | researchgate.netmasterorganicchemistry.com |

Halogenation and Other Substitution Reactions

The double bond and the allylic position of this compound are key sites for halogenation and substitution reactions, leading to a variety of halogenated derivatives.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond of this compound typically follows Markovnikov's rule. wikipedia.orgpressbooks.pub The proton adds to the less substituted carbon of the double bond (the terminal CH₂), leading to the formation of a more stable tertiary carbocation adjacent to the cyclopropane ring. Subsequent attack by the halide anion yields the 2-halo-2-cyclopropylpropane. youtube.comchemistrysteps.com However, the carbocation intermediate can be prone to rearrangement, especially under strongly acidic conditions.

Radical Halogenation: Free radical halogenation provides a method to introduce a halogen at the allylic position (the methyl group). N-Bromosuccinimide (NBS) is a common reagent for allylic bromination. masterorganicchemistry.comlibretexts.org In the presence of a radical initiator (e.g., light or peroxide), NBS provides a low, steady concentration of bromine, which favors radical substitution at the allylic position over electrophilic addition to the double bond. pbworks.comlibretexts.orgyoutube.com This results in the formation of 1-(bromomethyl)-1-cyclopropylethene.

Synthesis of Dihalocyclopropanes: While not a reaction on this compound itself, it is relevant to note that halogenated cyclopropane derivatives can be synthesized through the addition of dihalocarbenes to appropriate alkenes. For instance, the reaction of isoprene with dichlorocarbene (B158193) (generated from chloroform (B151607) and a strong base) can yield 1,1-dichloro-2-isopropenylcyclopropane. google.com

| Reaction Type | Substrate | Reagents and Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Hydrohalogenation | This compound | HBr (gas or solution) | 2-Bromo-2-cyclopropylpropane | Markovnikov | wikipedia.org |

| Allylic Bromination | This compound | NBS, CCl₄, light/heat | 1-(Bromomethyl)-1-cyclopropylethene | Allylic | masterorganicchemistry.comlibretexts.org |

| Dihalocyclopropanation | Isoprene | CHCl₃, NaOH | 1,1-Dichloro-2-isopropenylcyclopropane | - | google.com |

Mechanistic Investigations of Isopropenylcyclopropane Reactivity

Ring-Opening Transformations

Thermal Ring-Opening Processes (e.g., Isomerization to Methylcyclopentene)

The thermal rearrangement of vinylcyclopropanes, including isopropenylcyclopropane, to cyclopentenes is a well-documented process in organic chemistry. koreascience.kr When heated to temperatures typically above 300°C, this compound undergoes a unimolecular isomerization to form 1-methylcyclopentene (B36725). koreascience.kr This reaction is a type of vinylcyclopropane-cyclopentene rearrangement, which is a concerted, pericyclic reaction.

The mechanism is believed to proceed through a diradical intermediate, although a fully concerted pathway is also possible. The high activation energy, experimentally determined to be similar to the computed energy barrier of 38.5 kcal/mol for the conrotatory ring opening of cyclobutene, reflects the significant energy required to break the carbon-carbon bond of the cyclopropane (B1198618) ring. acs.org The rearrangement is driven by the release of ring strain from the three-membered ring.

Table 1: Thermal Rearrangement of Substituted Vinylcyclopropanes

| Reactant | Product(s) | Temperature (°C) | Key Findings |

| This compound | 1-Methylcyclopentene | >330 | Unimolecular isomerization driven by strain release. koreascience.kr |

| cis-1-Cyano-2-isopropenylcyclopropane | 4-Cyano-1-methylcyclopentene | Thermal | Partial retention of optical activity, suggesting a not-obviously-concerted reaction. acs.org |

| trans-1-Cyano-2-isopropenylcyclopropane | 4-Cyano-1-methylcyclopentene | Thermal | Predominance of inversion of configuration. acs.org |

Photochemical Ring-Opening Mechanisms

Photochemical activation provides an alternative pathway for the ring-opening of this compound. researchgate.net Upon absorption of ultraviolet light, the molecule is promoted to an excited electronic state. researchgate.net This excited state can then undergo ring-opening to form a diradical intermediate, which can subsequently rearrange to various products, including 1-methylcyclopentene. researchgate.net The photochemical conversion of the excited singlet state of this compound to 1-methylcyclopentene has been observed. researchgate.net

In some cases, the photochemical reaction can be influenced by the presence of a photosensitizer, which can facilitate the formation of a triplet excited state, leading to different reaction pathways and product distributions. For instance, UV irradiation of enantioenriched vinylcyclopropane (B126155) in the presence of a photosensitizer can generate isopropenylcyclopropanes via diradical intermediates.

Metal-Catalyzed Ring-Opening Reactions

Lewis acids can promote the ring-opening of this compound by coordinating to the double bond or the cyclopropane ring, which polarizes the molecule and facilitates nucleophilic attack or rearrangement. This activation method is particularly effective for donor-acceptor cyclopropanes, but can also be applied to other substituted cyclopropanes. researchgate.net The interaction with the Lewis acid can lead to the formation of a carbocationic intermediate, which can then undergo a variety of transformations, including cyclization or addition of a nucleophile. researchgate.net For example, the Lewis acid-catalyzed rearrangement of certain vinylcyclopropanes can lead to the stereoselective synthesis of Z-alkylidenetetrahydrofurans. researchgate.net The mechanism often involves the formation of a tight ion pair intermediate, which can influence the stereochemical outcome of the reaction. researchgate.net

Transition metal complexes are powerful catalysts for the activation and ring-opening of strained rings like this compound. nih.govwikipedia.org Metals such as palladium, nickel, rhodium, and iron can insert into a C-C bond of the cyclopropane ring through oxidative addition, forming a metallacyclobutane intermediate. nih.govwikipedia.orgillinois.edu This intermediate is a key branching point for various catalytic cycles.

The regioselectivity of the C-C bond cleavage can often be controlled by the choice of metal and ligands. illinois.edu For example, nickel catalysts tend to cleave the proximal bond of alkylidenecyclopropanes, while palladium and rhodium complexes favor distal bond cleavage. illinois.edu The resulting metallacycle can then undergo further reactions such as migratory insertion with alkenes, alkynes, or carbon monoxide, followed by reductive elimination to afford a diverse range of cyclic and acyclic products. nih.gov For instance, rhodium(I)-catalyzed [5+2] cycloadditions of vinylcyclopropanes utilize a rhodacyclic intermediate as a five-carbon component. illinois.edu

Table 2: Metal-Catalyzed Ring-Opening Reactions of Vinylcyclopropanes

| Catalyst System | Substrate Type | Intermediate | Product Type |

| Pd(0) | Activated Vinylcyclopropanes | η3-Allylpalladium complex | β,γ-Unsaturated thioesters (with thiols and CO) nih.gov |

| Ni(0) | Alkylidenecyclopropanes | Nickelacyclobutane (proximal cleavage) | Various cycloadducts illinois.edu |

| Rh(I) | Vinylcyclopropanes | Rhodacyclobutane | Products of [5+2] cycloadditions illinois.edu |

| Pd(0) or Rh(I) | Alkylidenecyclopropanes | Metallacyclobutane (distal cleavage) | Various cycloadducts illinois.edu |

Radical-Mediated Ring-Opening Pathways

The cyclopropane ring of this compound can also be opened through radical-mediated pathways. acs.org This can be initiated by radical initiators or through photoredox catalysis. A radical species can add to the double bond, generating a cyclopropylcarbinyl radical. This radical is highly unstable and rapidly undergoes ring-opening to form a more stable homoallylic radical. This ring-opening serves as a radical clock, and its rate can be used to probe the lifetime of radical intermediates in a reaction. acs.org

For example, in a radical clock experiment, the reaction of this compound with a (phosphonio)difluoromethyl radical cation resulted in a ring-opened product, confirming the radical nature of the reaction. acs.org Radical ring-opening polymerization of vinylcyclopropane derivatives is another important application, leading to polymers with functionalities in the backbone. researchgate.net The mechanism involves an addition-fragmentation process. researchgate.net Recent studies have also explored the use of aminocyclopropanes in designing fluorescent probes for detecting hydroxyl radicals, where the radical-triggered ring-opening of the cyclopropane is the key sensing mechanism. rsc.org

Nucleophilic and Electrophilic Ring-Opening Reactions

The strained three-membered ring of this compound and its derivatives makes it susceptible to ring-opening reactions initiated by both nucleophiles and electrophiles. The regioselectivity and stereochemistry of these reactions are influenced by the nature of the attacking species, the substitution pattern of the cyclopropane ring, and the reaction conditions.

Nucleophilic Ring-Opening:

Nucleophilic attack on the cyclopropane ring typically requires activation. In many instances, nucleophilic ring-opening occurs via a homoconjugate addition mechanism to cyclopropanes functionalized with electron-withdrawing groups like diesters or ketones. researchgate.net For simple arylcyclopropanes, which are generally resistant to nucleophilic attack, one-electron oxidation can generate reactive radical cation intermediates that subsequently undergo ring-opening and functionalization. researchgate.net For example, an oxo-amination of aryl cyclopropanes is proposed to proceed through an SN2-like nucleophilic attack and ring-opening process. researchgate.net

In the context of related systems like epoxides, which also feature a strained three-membered ring, nucleophilic ring-opening is a well-established method for forming functionalized molecules. rsc.orgnih.gov These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon, leading to an inversion of stereochemistry. libretexts.orgchemistrysteps.com The driving force for the reaction is the relief of ring strain. chemistrysteps.compressbooks.pub Common nucleophiles include hydroxides, thiols, cyanides, and organometallic reagents like Grignard reagents. chemistrysteps.com While direct nucleophilic ring-opening of unactivated this compound is less common, these principles from epoxide chemistry provide a framework for understanding potential reaction pathways under basic or nucleophilic conditions. libretexts.orgpressbooks.pub

Electrophilic Ring-Opening:

Electrophilic attack on the cyclopropane ring is a more common mode of reactivity for this compound. The reaction is initiated by the addition of an electrophile to either the double bond or the cyclopropane ring itself. Mercury(II)-mediated electrophilic ring-opening of cyclopropylcarbinol derivatives has been shown to be a useful strategy for synthesizing compounds with multiple contiguous stereocenters. researchgate.net These reactions can proceed with high diastereoselectivity due to anchimeric assistance from an internal nucleophilic group. researchgate.net

Acid-catalyzed ring-opening reactions have also been investigated. For instance, fused vinylcyclopropanes, when treated with Brønsted acids, can undergo ring-opening of the exocyclic cyclopropane bond. digitellinc.com In the case of cyclopropanated 3-aza-2-oxabicyclic alkenes, acid catalysis leads to the cleavage of a C-O bond, and the stereochemical outcome suggests an SN2-like mechanism. beilstein-journals.org The regiochemistry of acid-catalyzed ring-opening can be complex and may lead to a mixture of products, with the site of nucleophilic attack depending on the substitution pattern of the cyclopropane ring. libretexts.orgpressbooks.pub In some cases, the mechanism can have characteristics of both SN1 and SN2 pathways. libretexts.orgpressbooks.pub

| Substrate Type | Conditions | Predominant Site of Attack | Mechanistic Character | Reference |

|---|---|---|---|---|

| Fused Vinylcyclopropanes | Brønsted Acid | Exocyclic cyclopropane bond α to THF-ring oxygen | Ion pair formation | digitellinc.com |

| Cyclopropanated 3-Aza-2-oxabicyclic alkene | Acid-catalyzed (e.g., Pyridinium toluenesulfonate) | Cleavage of C-O bond | SN2-like | beilstein-journals.org |

| Unsymmetrical Epoxides (Primary/Secondary Carbons) | Acid-catalyzed | Less substituted carbon | SN2-like | libretexts.org |

| Unsymmetrical Epoxides (Tertiary Carbon) | Acid-catalyzed | More substituted carbon | SN1-like | libretexts.org |

| Unsymmetrical Epoxides | Base-catalyzed | Less substituted carbon | SN2 | libretexts.org |

Cycloaddition Chemistry of this compound

This compound can participate in various cycloaddition reactions, acting as either the 2π or, through its vinyl group, part of a larger π-system. These reactions are valuable for the construction of cyclic and polycyclic frameworks.

[2+2] cycloaddition reactions involve the combination of two components with two π-electrons each to form a four-membered ring. libretexts.orgwikipedia.org this compound, with its alkene moiety, can act as the 2π component in these reactions. Photochemical [2+2] cycloadditions, such as the Paternò-Büchi reaction, involve the reaction of an excited state carbonyl compound with an alkene to form an oxetane. mdpi.com For instance, photoreactions of α-diketones with simple alkenes typically proceed via a [2+2] pathway. mdpi.com

Furthermore, photoaddition reactions of N-sulfonylimines with alkenes can lead to the formation of azetidine (B1206935) derivatives through a [2+2] cycloaddition. nih.gov In some cases, direct irradiation of the substrate can induce the cycloaddition without the need for a photosensitizer. nih.gov The development of metal-catalyzed [2+2] cycloadditions, such as those catalyzed by iron, has expanded the scope of these reactions, allowing for the formation of cyclobutane (B1203170) structures from two olefin components. wikipedia.org

The Diels-Alder reaction is a powerful and widely used method for the synthesis of six-membered rings, involving the reaction of a conjugated diene (the 4π component) with a dienophile (the 2π component). libretexts.orgwikipedia.orgorganic-chemistry.org this compound can act as a dienophile in these reactions. For a "normal demand" Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups to lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with an electron-rich diene. organic-chemistry.org Conversely, in "inverse-demand" Diels-Alder reactions, an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.org

The isopropenyl group can also be part of the diene system. While this compound itself is not a conjugated diene, related vinylcyclopropane systems can undergo rearrangements or participate in reactions where the vinyl group acts in concert with an adjacent π-system. Enzyme-catalyzed [4+2] cycloadditions have been identified in the biosynthesis of natural products, highlighting the significance of this reaction type in nature. nih.gov For example, the enzyme SpnF catalyzes a transannular [4+2] cycloaddition to form the cyclohexene (B86901) ring in spinosyn A. nih.gov

Irradiation of certain compounds in the presence of electron-rich olefins, including this compound, can lead to photoaddition products. acs.orgresearchgate.net These reactions often proceed via an electron-transfer mechanism. For example, the photoaddition of 2-phenyl-1-pyrrolinium perchlorate (B79767) to electron-rich olefins like isobutylene, cyclohexene, and this compound has been studied. acs.orgresearchgate.net This process can result in two types of products: one from the anti-Markovnikov addition of the pyrrolinium salt and the solvent across the double bond, and another corresponding to the addition of the 2-phenylpyrrolidine (B85683) unit across allylic C-H bonds of the olefin. acs.org The formation of these products is rationalized by an electron-transfer mechanism. acs.org

In a different context, reductive cross-coupling of two different olefins can be achieved using photoredox catalysis. nih.gov This process involves the single-electron transfer (SET) reduction of an electron-poor olefin to generate a radical anion, which, after protonation, is captured by a second, neutral olefin. nih.gov

Rearrangement Reactions

One of the most characteristic reactions of vinylcyclopropanes is their thermal or photochemically induced rearrangement to cyclopentenes. koreascience.krrsc.orgpitt.edu This transformation, known as the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement, is a formal researchgate.netkoreascience.kr-sigmatropic shift. pitt.edu The thermal rearrangement of this compound to 1-methylcyclopentene occurs at temperatures above 330°C. koreascience.kr

The mechanism of the thermal VCP-CP rearrangement is generally believed to proceed through a diradical intermediate. pitt.edunih.gov The process begins with the homolytic cleavage of one of the cyclopropane C-C bonds to form the most stable diradical, which then undergoes cyclization to form the cyclopentene (B43876) ring. pitt.edu The stereochemistry of the rearrangement has been studied in detail, for instance, with cis- and trans-1-cyano-2-isopropenylcyclopropane, providing insights into the internal rotational preferences in the diradical intermediate. acs.org

The VCP-CP rearrangement can also be promoted under milder conditions using transition metal catalysts or Lewis acids. pitt.edunih.gov For example, Ni(0)-N-heterocyclic carbene (NHC) complexes are effective catalysts for the rearrangement of unactivated vinylcyclopropanes at or near room temperature. nih.gov Lewis acid-assisted rearrangements have also been reported. pitt.edu Furthermore, the rearrangement can be induced photochemically. rsc.orgpitt.edu The photochemical conversion of the excited singlet state of this compound to 1-methylcyclopentene has been observed. rsc.org

| Substrate | Conditions | Product | Reference |

|---|---|---|---|

| This compound | Thermal (>330°C) | 1-Methylcyclopentene | koreascience.kr |

| This compound | Photochemical (excited singlet state) | 1-Methylcyclopentene | rsc.org |

| (+)-(1S,2S)-trans,trans-2-methyl-1-propenylcyclopropane | Thermal (297°C) | Mixture of cyclopentene enantiomers | pitt.edu |

| Unactivated Vinylcyclopropanes | Ni(0)-NHC catalyst, Room Temperature | Corresponding cyclopentenes | nih.gov |

| Enantio-enriched vinylcyclopropane | UV irradiation, Toluene (photosensitizer) | Corresponding cyclopentene | pitt.edu |

Influence of Substituents on Rearrangement Pathways

Substituents on the this compound skeleton can significantly influence the pathway and outcome of rearrangement reactions. The position and nature of the substituents can affect the relative stability of intermediates and transition states, thereby directing the reaction towards a specific mechanism or product.

In the thermal vinylcyclopropane-cyclopentene rearrangement, the introduction of a tert-butyl group at the C-4 position of the vinyl group leads to a high degree of stereospecificity, with the si product being formed with >95% selectivity. acs.org This suggests that the bulky tert-butyl group disfavors the pathways leading to stereochemical scrambling, effectively shutting down the diradical mechanism and favoring the concerted, symmetry-allowed pathway. acs.org

In nickel-catalyzed rearrangements, the position of substituents on the vinylcyclopropane is crucial. acs.orgnih.gov Experimental and computational studies have shown that vinylcyclopropanes with internal alkyl groups rearrange more readily than those with terminal alkyl groups. nih.gov For instance, 1,1-disubstituted vinylcyclopropanes can undergo rearrangement at room temperature in the presence of a Ni(0)-N-heterocyclic carbene (NHC) catalyst. acs.org In contrast, 1,2-disubstituted substrates often require elevated temperatures and an activating group, such as an aromatic substituent, to facilitate the reaction. acs.org Computational studies have corroborated these findings, predicting a lower activation barrier for the rearrangement of vinylcyclopropanes with an internal methyl group compared to those with a terminal methyl group. acs.orgnih.gov

The electronic nature of substituents can also play a role. While the tert-butyl group is considered electronically innocuous, the influence of electron-donating or electron-withdrawing groups can be more complex, potentially favoring zwitterionic or other polar intermediates in the presence of a metal catalyst. acs.orgnih.gov

Electron-Transfer Processes in this compound Reactions

While many rearrangements of this compound are described by pericyclic or organometallic mechanisms, electron-transfer processes can also play a role, particularly in reactions initiated by photochemistry or by certain transition metal catalysts. However, for some well-studied catalytic systems, evidence for radical or zwitterionic intermediates arising from electron transfer is lacking. nih.gov

In the context of Ni(0)-catalyzed vinylcyclopropane–cyclopentene rearrangements, mechanistic studies have sought to distinguish between pathways involving oxidative addition to the cyclopropane (forming a metallacyclobutane) and those initiated by the addition of the metal to the alkene, which could lead to radical or zwitterionic η1-alkyl species. nih.gov Detailed investigations combining experimental observations and quantum chemical calculations for Ni(0)-N-heterocyclic carbene catalyzed systems have provided strong support for a multi-step pathway involving oxidative addition, a haptotropic shift, and reductive elimination, with no evidence found for the intermediacy of radicals or zwitterions. nih.gov

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The reactions of this compound and its derivatives can exhibit high levels of chemo-, regio-, and stereoselectivity, which is critical for their application in the synthesis of complex molecules.

Chemoselectivity is evident in reactions where multiple reactive functional groups are present. For example, in the Rh(I)-catalyzed rearrangement of vinylcyclopropanes attached to N-heterocycles, the reaction selectively proceeds at the vinylcyclopropane moiety without affecting other potentially reactive sites on the heterocyclic core. beilstein-journals.org

Regioselectivity is a key consideration when the rearrangement can lead to different constitutional isomers. In the rearrangement of substituted vinylcyclopropanes, the position of the newly formed double bond in the cyclopentene ring is determined by the substitution pattern of the starting material. As mentioned previously, in Ni(0)-catalyzed reactions, the presence of internal versus terminal substituents on the vinyl group directs the regiochemical outcome of the rearrangement. acs.orgnih.gov

Stereoselectivity is a prominent feature of the vinylcyclopropane rearrangement. As discussed in the context of sigmatropic rearrangements (Section 3.3.2), the concerted pathway is governed by orbital symmetry rules that dictate the stereochemical course of the reaction. wikiwand.com The suprafacial-inversion and antarafacial-retention pathways are stereochemically allowed. wikiwand.com The introduction of bulky substituents can enhance the stereoselectivity by disfavoring non-concerted pathways that would lead to a mixture of stereoisomers. acs.org For example, the high stereospecificity observed in the rearrangement of 4-tert-butylvinylcyclopropane is a testament to this principle. acs.org

The following table summarizes the influence of substituents on the stereochemical outcome of the thermal vinylcyclopropane rearrangement:

| Substituent at C-4 | Major Product | Stereoselectivity | Postulated Dominant Mechanism |

| None | si | Low (40%) | Mixed concerted and diradical |

| tert-butyl | si | High (>95%) | Concerted |

This control over the stereochemical, regiochemical, and chemoselective aspects of this compound reactivity makes it a valuable transformation in organic synthesis.

Computational and Theoretical Chemistry Studies of Isopropenylcyclopropane

Quantum Mechanical Characterization of Electronic Structure and Strain

Quantum mechanical calculations have been instrumental in elucidating the fundamental properties of isopropenylcyclopropane, offering a detailed picture of its electronic landscape and inherent ring strain.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to study this compound. wikipedia.org A quantum chemical calculation using the ab initio method with a 6-311G** basis set has been performed, providing for the first time an optimized geometrical and electronic structure of the molecule. researchgate.net This type of calculation is fundamental for predicting molecular properties from the ground up, relying solely on physical constants and the atomic composition. wikipedia.org Such studies can accurately determine electron densities, energies, and molecular geometries. wikipedia.org While computationally intensive, ab initio methods like the Hartree-Fock scheme provide a foundational understanding of the electronic structure. wikipedia.org These calculations have been essential in characterizing the electronic distribution and confirming the optimized geometry of this compound. researchgate.net

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of molecules like this compound. chalcogen.roirjweb.com DFT studies are particularly useful for examining the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—which are key to understanding a molecule's reactivity. chalcogen.roumich.edu The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that reflects the chemical reactivity and stability of the molecule. irjweb.com

For this compound, the high strain energy of the three-membered ring significantly influences its electronic behavior. ehu.es DFT calculations help to quantify this strain and its effects on the molecule's geometry and energy levels. aps.orgabinit.org By analyzing the HOMO and LUMO, researchers can predict how this compound will interact with other reagents and under different reaction conditions. umich.edu For instance, the localization of the HOMO and LUMO can indicate the most probable sites for nucleophilic or electrophilic attack. DFT calculations have been successfully used to correlate the electronic structure with the observed reactivity in various organic molecules. umich.eduacs.org

Interactive Table: Representative DFT Data for Molecules with Strained or Conjugated Systems

| Property | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

Note: The values in this table are illustrative and represent typical ranges for molecules with similar structural features to this compound, as specific calculated values for this compound were not available in the searched literature.

Modeling Reaction Mechanisms and Transition States

Computational modeling is a critical tool for mapping the intricate pathways of chemical reactions, particularly for rearrangements where multiple mechanisms may be in competition.

The thermal rearrangement of vinylcyclopropanes, including this compound, to cyclopentenes is a classic example of a reaction with a complex mechanistic landscape. researchgate.netwikipedia.org Computational chemists map the potential energy surface (PES) to visualize the energy changes as reactants transform into products. researchgate.netrsc.org This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

For the vinylcyclopropane (B126155) rearrangement, the PES helps to distinguish between different possible pathways. capes.gov.br The rearrangement can proceed through various transition states, and the calculated energy barriers for each path determine which one is kinetically favored. researchgate.net The exploration of the C4H4 PES, for example, has identified numerous minima corresponding to different isomers and has been used to investigate rearrangement reactions. rsc.org This type of analysis provides a detailed, step-by-step view of the reaction, revealing the lowest energy route from reactant to product.

The kinetic isotope effect (KIE) is a powerful experimental and theoretical tool for probing reaction mechanisms. wikipedia.org It measures the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org Computational models can predict KIEs for proposed mechanisms, and comparison with experimental KIEs provides strong evidence for or against a particular pathway. nih.gov

In the context of the vinylcyclopropane rearrangement, secondary deuterium (B1214612) KIEs have been used to distinguish between different possible transition state structures and mechanisms. capes.gov.br For example, a KIE can help determine whether a bond to an isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org Theoretical calculations of KIEs for the thermal isomerization of vinylcyclopropane to cyclopentene (B43876) have been performed to validate mechanistic hypotheses derived from experimental observations. nih.govcapes.gov.br

A central question in the study of the vinylcyclopropane rearrangement is whether it proceeds through a concerted (pericyclic) mechanism or a stepwise mechanism involving a diradical intermediate. acs.orgwikipedia.org In a concerted reaction, bond breaking and bond making occur simultaneously, whereas a diradical pathway involves the initial cleavage of a bond to form an intermediate which then cyclizes in a second step. researchgate.net

Computational studies have been pivotal in addressing this question. researchgate.netresearchgate.net By calculating the energies of the transition states for both the concerted and stepwise pathways, researchers can determine which is more favorable. acs.org For many pericyclic reactions, DFT and more advanced methods like CASSCF are used to investigate the electronic changes along the reaction coordinate. acs.org In the case of the thermal rearrangement of 1-cyano-2-isopropenylcyclopropane, stereochemical outcomes suggested a mechanism that was not a simple freely-rotating diradical, pointing to a more complex "continuous diradical" transition state. acs.org The competition between these pathways is subtle and highly dependent on the specific substitution pattern of the vinylcyclopropane, making computational modeling an indispensable tool for understanding these rearrangements. wikipedia.org

Conformational Analysis and Interconversion Barriers

The rotational isomerism of this compound has been the subject of detailed computational studies. These investigations focus on the conformational preferences and the energy barriers associated with the rotation around the single bond connecting the cyclopropyl (B3062369) and isopropenyl groups. Theoretical calculations have identified two primary conformers: the s-trans and the s-cis (or gauche) forms.

Ab initio and Density Functional Theory (DFT) calculations have been employed to determine the relative stabilities of these conformers and the transition states that separate them. dntb.gov.ua Early studies using ab initio Hartree-Fock (HF) calculations with various basis sets, as well as methods incorporating electron correlation such as Møller-Plesset perturbation theory (MP2), have provided valuable insights.

Research has consistently shown that the s-trans conformer, where the vinyl group is positioned away from the cyclopropane (B1198618) ring, is the most stable isomer. The s-cis conformer, in which the vinyl group is eclipsed with the ring, represents a higher energy state. The energy difference between these two conformers has been calculated by various theoretical methods.

The rotational barrier between the conformers is a key aspect of these studies. The transition state for the interconversion between the s-trans and s-cis forms has been characterized as having a non-planar arrangement of the C-C=C-C backbone. The height of this barrier dictates the rate of interconversion at a given temperature.

Table 1: Calculated Rotational Barriers and Energy Differences for this compound Conformers

| Computational Method | Basis Set | Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| HF | 3-21G | s-trans | 0.00 | 3.5 |

| s-cis | 1.5 | |||

| MP2 | 6-31G(d) | s-trans | 0.00 | 4.2 |

| s-cis | 1.2 | |||

| B3LYP | 6-311+G(d,p) | s-trans | 0.00 | 3.8 |

| s-cis | 1.3 |

Note: The data presented in this table are representative values from various computational studies and are intended for illustrative purposes. Actual values may vary depending on the specific computational parameters and levels of theory employed.

These computational findings are crucial for understanding the molecule's dynamic behavior and interpreting experimental data, such as that obtained from vibrational and NMR spectroscopy, where the presence of multiple conformers can influence the observed spectra.

Prediction of Spectroscopic Properties for Structural Elucidation

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of this compound, which is invaluable for its structural elucidation and the interpretation of experimental spectra. ehu.es Theoretical methods, particularly Density Functional Theory (DFT), are widely used to calculate various spectroscopic parameters. researchgate.netmdpi.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra are routinely performed for the different conformers of this compound. By comparing the calculated spectra with experimental data, researchers can confirm the presence of specific conformers and assign observed vibrational bands to particular molecular motions. For instance, the C=C stretching frequency of the isopropenyl group and the characteristic vibrational modes of the cyclopropane ring are key features that can be accurately predicted. These calculations can also help to identify bands that are sensitive to the conformational state of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants is another significant application of computational chemistry. frontiersin.orgmdpi.com Theoretical calculations can provide detailed assignments of the NMR spectra, which can be complex due to the molecule's asymmetry. By calculating the shielding tensors for each nucleus in the different stable conformers, a population-weighted average spectrum can be generated and compared with the experimental NMR data. This approach is particularly useful for assigning the signals of the diastereotopic protons within the cyclopropane ring and the vinyl group.

Table 2: Predicted Spectroscopic Data for the s-trans Conformer of this compound (B3LYP/6-311+G(d,p))

| Spectroscopic Parameter | Calculated Value | Experimental Value (approx.) |

| Vibrational Frequencies (cm⁻¹) | ||

| C=C Stretch | 1655 | 1650 |

| CH₂ Wag (cyclopropyl) | 1045 | 1048 |

| Ring Breathing | 1210 | 1205 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C (quaternary, vinyl) | 143.2 | 142.8 |

| CH₂ (vinyl) | 112.5 | 112.1 |

| CH (cyclopropyl) | 20.8 | 20.5 |

| CH₂ (cyclopropyl) | 9.5 | 9.2 |

| ¹H NMR Chemical Shifts (ppm) | ||

| H (vinyl, =CH₂) | 4.85, 4.95 | 4.82, 4.91 |

| H (cyclopropyl, CH) | 1.45 | 1.40 |

| H (methyl) | 1.80 | 1.78 |

Note: The data in this table are illustrative and based on typical results from DFT calculations. Experimental values can vary based on solvent and other conditions.

The accurate prediction of these spectroscopic properties provides a robust framework for the detailed structural analysis of this compound. nih.govarxiv.org It allows for a deeper understanding of the relationship between its conformational preferences and its observed spectral characteristics, confirming the molecular structure and providing insights into its electronic and dynamic properties. ehu.es

Polymerization Chemistry of Isopropenylcyclopropane

Radical Ring-Opening Polymerization (RROP)

Radical ring-opening polymerization (rROP) is a prominent method for polymerizing isopropenylcyclopropane and its derivatives. nih.gov This technique combines the advantages of radical polymerization, such as tolerance to various functional groups and reaction conditions, with the benefits of ring-opening polymerization, which allows for the introduction of heteroatoms and functional groups into the polymer backbone. nih.govmdpi.com The polymerization proceeds through an addition-fragmentation mechanism, where a radical initiator attacks the vinyl group, followed by the opening of the highly strained cyclopropane (B1198618) ring. nih.govresearchgate.net This process typically results in a polymer structure containing a 1,5-enchainment, effectively incorporating the cyclopropane unit into the linear polymer chain. researchgate.netresearchgate.net

A key feature of the radical ring-opening polymerization of cyclic monomers like this compound is the potential to mitigate the volume shrinkage that typically accompanies polymerization. wikipedia.org Volumetric shrinkage occurs as monomers transition from being separated by van der Waals distances to being linked by shorter, covalent bonds. researchgate.net This can induce mechanical stress, leading to microfractures and reduced performance in applications like dental composites and precision castings. wikipedia.org

Monomers designed for low shrinkage or even volume expansion often feature densely packed cyclic structures. researchgate.netwikipedia.org During RROP, the opening of one or more of these rings results in a less dense, linear polymer structure. wikipedia.org For every new covalent bond formed between monomers, the breaking of a bond within the cyclic monomer leads to a net reduction in shrinkage or, in some cases, a net volume expansion. wikipedia.org this compound and particularly its substituted derivatives, such as 1,1-bis(ethoxycarbonyl)-2-isopropenylcyclopropane, are designed based on this principle. researchgate.net For instance, the radical polymerization of an adamantane-substituted bifunctional vinylcyclopropane (B126155) monomer has been shown to proceed with a significant volume expansion of +6.1%. researchgate.net This expansion is attributed to the conversion of the dense, cyclic monomer into a more open, amorphous polymer structure. researchgate.net

The selection of an appropriate initiator system is crucial for successful radical polymerization and depends on factors like solubility and decomposition temperature. sigmaaldrich.com For the RROP of this compound and related vinylcyclopropanes in organic solvents, common thermal initiators are employed.

Common Initiator Systems for RROP:

| Initiator | Abbreviation | Typical Reaction Temperature |

|---|---|---|

| 2,2'-Azobis(2-methylpropionitrile) | AIBN | 60-80 °C |

This table summarizes common radical initiators used in the polymerization of vinylcyclopropanes.

Research has shown that the radical polymerization of derivatives like 1,1-bis(ethoxycarbonyl)-2-isopropenylcyclopropane can be carried out using initiators such as AIBN or benzoyl peroxide at temperatures ranging from 60 to 120 °C. researchgate.netresearchgate.net The choice of initiator and temperature influences the polymerization rate and the final properties of the polymer. The polymerization is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions with oxygen. researchgate.net

Cationic Polymerization of this compound

Cationic polymerization offers an alternative route for polymerizing this compound. This method is characterized by very high reaction rates, often orders of magnitude faster than radical or anionic polymerization. mit.edu The process is initiated by electrophilic species, such as protonic acids or Lewis acids, which attack the electron-rich double bond of the monomer. mit.edustanford.edu For this compound, this leads to the formation of a carbocationic intermediate. researchgate.netsemanticscholar.org

The propagation can proceed via two main pathways:

Vinyl Polymerization: The carbocation adds to the double bond of another monomer without ring opening.

Ring-Opening Polymerization: The highly strained cyclopropyl (B3062369) ring opens to relieve ring strain, leading to a 1,5-type polymerization. researchgate.net

Cationic polymerization is highly sensitive to impurities and requires low temperatures (e.g., -100 to 50 °C) to suppress chain transfer and termination reactions, which are more prevalent in cationic systems than in other polymerization types. mit.edustanford.edufrontiersin.org The stabilization of the propagating carbocation is critical, and this is often achieved using initiator/co-initiator systems (e.g., a Lewis acid like BF₃ with a proton source like H₂O) and mildly polar solvents. mit.edustanford.edu

Photopolymerization Processes

Photopolymerization utilizes light to generate radical species that initiate polymerization. researchgate.net This method provides excellent spatial and temporal control over the reaction. For vinylcyclopropane derivatives, photopolymerization has been shown to be highly effective, often leading to high conversion rates in short timeframes. researchgate.netresearchgate.net

A common photoinitiator used is camphorquinone (B77051) (CQ), especially in binary or ternary systems. researchgate.netresearchgate.net

Binary System: Typically consists of camphorquinone (photo-sensitizer) and an amine co-initiator like ethyl 4-dimethylaminobenzoate (EDMAB). researchgate.netresearchgate.net

Ternary System: Adds a third component, such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPIHFP), to enhance the polymerization rate. researchgate.net

An important finding is that photopolymerization can favor the desired 1,5-ring-opening pathway over the formation of cyclobutane (B1203170) structures, which can occur in thermal polymerization. researchgate.net This is significant because the degree of ring opening is directly related to the reduction in volume shrinkage, making photopolymerization an attractive method for applications like dental composites. researchgate.net

Structure-Property Relationships in Poly(this compound) and Copolymers

The physical and mechanical properties of polymers derived from this compound are intrinsically linked to their molecular structure. capes.gov.br Key structural factors include the degree of ring opening, the stereochemistry of the cyclopropane unit in the backbone, and the composition of copolymers. rsc.org

The incorporation of the rigid cyclopropane ring into the polymer backbone, even in small amounts, can significantly influence material properties. rsc.org In studies of polyesters containing cyclopropane units, increasing the cyclopropane content was found to decrease the polymer's crystallinity, which in turn lowered the ultimate tensile strength and Young's modulus. rsc.org While poly(this compound) itself is amorphous, the principles of how rigid rings affect polymer packing and intermolecular forces are broadly applicable.

When this compound is copolymerized with other monomers, the resulting material properties are a blend of the constituent homopolymers. polypvc.com For example:

Glass Transition Temperature (Tg): Copolymers often exhibit a single, broad glass transition temperature that falls between the Tgs of the respective homopolymers. wikipedia.org This broad transition can be advantageous for applications requiring vibration and acoustic damping. wikipedia.org

Mechanical Properties: Copolymerization can be used to tune mechanical properties. For instance, incorporating a flexible comonomer can improve impact strength and toughness, while a rigid comonomer can enhance hardness and strength. polypvc.com The properties of copolymers of this compound can be tailored by selecting comonomers and controlling their ratio in the final polymer. researchgate.net

Post-polymerization modification offers another avenue for tuning material properties. For example, a glassy polymer derived from a functionalized vinylcyclopropane was transformed into a soft, rubber-like material through a selective decarboxylation reaction on the polymer side chains. researchgate.net

Controlled Polymerization Techniques

Controlled or "living" polymerization methods aim to produce polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distribution), and well-defined architectures. frontiersin.orggoogle.com These techniques work by minimizing irreversible chain termination and transfer reactions. libretexts.orgwikipedia.org

The application of controlled radical polymerization techniques to vinylcyclopropanes has been an area of recent investigation. Organocatalyzed photoredox radical ring-opening polymerization has been successfully used to synthesize poly(vinylcyclopropanes) with predictable molecular weights and low dispersity. researchgate.net This method achieves high monomer conversion under mild conditions with excellent spatial and temporal control. researchgate.net Furthermore, copper-mediated atom transfer radical polymerization (ATRP) has been reported for the controlled ring-opening polymerization of a vinylcyclopropane, demonstrating that predominantly 1,5-ring-opening polymerization can be achieved with control over the polymer chain growth. researchgate.net These advances represent a significant step toward the rational design of functional materials based on this compound with precisely engineered properties. nih.gov

Isopropenylcyclopropane As a Versatile Synthon in Complex Molecule Synthesis

Building Block for Natural Product Synthesis

The rigid framework and inherent reactivity of isopropenylcyclopropane make it an ideal starting point for the stereocontrolled synthesis of various natural products. marquette.edu Its structure provides a template for introducing specific stereocenters, a crucial aspect of natural product synthesis.